molecular formula C26H31N3O2S B2592927 N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-19-7

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2592927
CAS No.: 532970-19-7
M. Wt: 449.61
InChI Key: QZRLHTBYRPHNCF-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a benzamide moiety, and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Indole Intermediate: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Thioether Group: The indole intermediate is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

    Cyclohexylamino Group Addition: The resulting compound is then reacted with cyclohexylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment designed for high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, particularly in binding to specific proteins or enzymes. It could be explored for its effects on cellular pathways and its potential as a lead compound in drug discovery.

Medicine

Given its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research could focus on its efficacy and mechanism of action in various disease models.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The indole ring might intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(2-oxoethylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide: Lacks the cyclohexylamino group, potentially altering its biological activity.

    N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Lacks the methyl group on the benzamide moiety, which could affect its binding affinity and specificity.

Uniqueness

The presence of both the cyclohexylamino group and the methyl group on the benzamide moiety makes N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide unique. These groups may enhance its binding interactions and specificity for certain molecular targets, potentially leading to unique biological activities.

Properties

IUPAC Name

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-19-9-5-6-12-21(19)26(31)27-15-16-29-17-24(22-13-7-8-14-23(22)29)32-18-25(30)28-20-10-3-2-4-11-20/h5-9,12-14,17,20H,2-4,10-11,15-16,18H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLHTBYRPHNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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